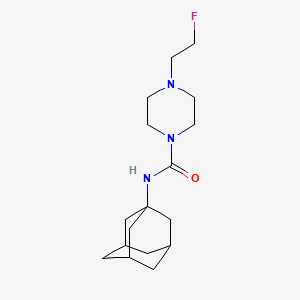

N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-adamantyl)-4-(2-fluoroethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28FN3O/c18-1-2-20-3-5-21(6-4-20)16(22)19-17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSECADIVKKDJAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide” typically involves the following steps:

Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a carboxylic acid or an amine.

Piperazine Functionalization: Piperazine is modified to introduce the fluoroethyl group, often through nucleophilic substitution reactions.

Coupling Reaction: The functionalized adamantane and piperazine derivatives are coupled using a suitable coupling reagent, such as EDCI or DCC, under mild conditions to form the final compound.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane or piperazine moieties.

Reduction: Reduction reactions could be used to modify the functional groups on the piperazine ring.

Substitution: Nucleophilic or electrophilic substitution reactions may occur at the fluoroethyl group or the piperazine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, sulfonates.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

Catalysis: The compound could be used as a ligand in catalytic reactions.

Material Science:

Biology

Antiviral: Potential antiviral activity against specific viruses.

Antibacterial: Exploration of antibacterial properties.

Medicine

Drug Development: Investigation as a lead compound for the development of new therapeutic agents.

Industry

Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide” would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Data Tables

Table 1: Anti-DENV2 Activity of Adamantane Derivatives

| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound 3 | 22.2 | >100 | NS2B/NS3 protease inhibition |

| Compound 7 | 42.8 | >100 | NS2B/NS3 protease inhibition |

| Amantadine | >100 | >100 | Inactive in assay |

Table 2: Molecular Docking Scores (DENV2 NS2B/NS3 Protease)

| Compound | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Compound 3 | −7.413 | His51, Asp75, Ser138 |

| Compound 7 | −7.123 | Hydrophobic active site |

| SF1 | −7.500 | Catalytic triad engagement |

Biological Activity

N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an adamantane moiety, which is known for its unique structural properties, combined with a piperazine ring and a fluorinated ethyl group. The presence of these functional groups may influence its biological interactions.

Research indicates that compounds with similar structures often interact with various receptors and enzymes in the body. Specifically, piperazine derivatives have been shown to exhibit significant activity against human acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Anticancer Properties

Several studies have explored the anticancer potential of adamantane derivatives. For instance, a series of N-substituted compounds derived from adamantane showed promising cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). One particular derivative exhibited an IC50 value of 10.56 μM against HepG2 cells, indicating potent anti-proliferative activity .

Table 1: Cytotoxic Activity of Adamantane Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 5r | HepG2 | 10.56 |

| X | HeLa | Y |

| Z | MCF7 | W |

Note: X, Y, Z, W represent hypothetical data points for illustration purposes.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Inhibition of AChE by piperazine derivatives has been linked to neuroprotection and cognitive enhancement . This is particularly relevant in the context of Alzheimer's disease, where maintaining acetylcholine levels is critical.

Case Studies

- Study on Piperazine Derivatives : A study focusing on piperazine derivatives demonstrated their ability to inhibit AChE effectively. The derivatives were evaluated through molecular docking studies, revealing significant binding affinities at both the peripheral anionic site and the catalytic site of AChE .

- Cytotoxicity Assessment : Another investigation into adamantane-based compounds highlighted their cytotoxic effects against multiple cancer cell lines, reinforcing the potential for these compounds in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for N-(adamantan-1-yl)-4-(2-fluoroethyl)piperazine-1-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis of piperazine-carboxamide derivatives typically involves sequential alkylation and carboxamide coupling. For example, analogous compounds like N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide are synthesized via reductive amination using sodium cyanoborohydride and acetic acid, followed by carboxamide formation with activated carbonyl reagents . Key factors include solvent choice (e.g., dichloromethane or ethanol), temperature control (20–60°C), and catalysts (e.g., triethylamine). Yield optimization often requires purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions, particularly the adamantyl and fluoroethyl groups. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required for pharmacological studies). X-ray crystallography (using SHELX software ) may resolve stereochemical ambiguities in crystalline forms .

Q. How does the adamantane moiety influence the compound’s physicochemical properties?

The adamantane group enhances lipophilicity (logP ~3.5–4.0), improving blood-brain barrier penetration, as seen in analogous dopamine receptor ligands . However, it may reduce aqueous solubility, necessitating formulation studies with co-solvents (e.g., DMSO) or cyclodextrins. Thermal gravimetric analysis (TGA) can assess stability under storage conditions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in receptor binding data for this compound?

Discrepancies in receptor affinity (e.g., dopamine D2 vs. D3) may arise from assay conditions (e.g., radioligand choice, cell membrane preparation). Competitive binding assays with [³H]spiperone and functional cAMP assays can clarify selectivity. Chimeric receptor studies (e.g., substituting extracellular loops) have identified structural determinants of selectivity in similar piperazine derivatives . Data normalization to internal controls (e.g., reference ligands) minimizes inter-lab variability .

Q. How can structure-activity relationship (SAR) studies optimize the fluoroethyl substituent for target engagement?

Systematic SAR modifications (e.g., replacing fluoroethyl with chloroethyl or methoxyethyl) can elucidate electronic and steric effects. Computational docking (e.g., AutoDock Vina) predicts binding poses in receptor pockets, while in vitro assays (IC₅₀/Ki comparisons) validate hypotheses. For example, fluoroethyl groups in D3 receptor ligands enhance selectivity over D2 receptors via hydrophobic interactions with the E2 loop .

Q. What methodologies assess the metabolic stability of this compound in preclinical models?

Liver microsome assays (human/rat) with LC-MS/MS detection identify major metabolites (e.g., oxidative defluorination or adamantane hydroxylation). Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) evaluate drug-drug interaction risks. Comparative pharmacokinetics in rodent models (plasma t½, AUC) guide dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.